molecular formula C8H12N2 B8570193 N,N,2-Trimethyl-4-pyridinamine

N,N,2-Trimethyl-4-pyridinamine

Cat. No. B8570193
M. Wt: 136.19 g/mol
InChI Key: YTQVUCXSUXFTFM-UHFFFAOYSA-N
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Patent
US06521643B1

Procedure details

A suspension of 4-dimethylamino-2-methylpyridine N-oxide (1.67 g) in 2-propanol (15 ml) was hydrogenated over Raney-nickel (50% suspension in water, 1 ml) under a hydrogen atmosphere for 3 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 4-dimethylamino-2-methylpyridine (1.35 g).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[CH:8]=[CH:7][N+:6]([O-])=[C:5]([CH3:10])[CH:4]=1>CC(O)C.[Ni]>[CH3:1][N:2]([CH3:11])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
CN(C1=CC(=[N+](C=C1)[O-])C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
1 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC(=NC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.